molecular formula C18H10O4 B11833842 [4,4'-Bi-2H-1-benzopyran]-2,2'-dione CAS No. 118545-81-6

[4,4'-Bi-2H-1-benzopyran]-2,2'-dione

Cat. No.: B11833842
CAS No.: 118545-81-6
M. Wt: 290.3 g/mol
InChI Key: GXXIMPKQYVNGAY-UHFFFAOYSA-N
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Description

2H,2’H-[4,4’-bichromene]-2,2’-dione is a complex organic compound belonging to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene ring fused to a pyran ring. This compound is characterized by the presence of two chromene units linked through a dione functional group. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,2’H-[4,4’-bichromene]-2,2’-dione typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of resorcinol with β-keto esters under acidic conditions can yield chromene derivatives . Another approach involves the use of Claisen rearrangement followed by cyclization reactions .

Industrial Production Methods

Industrial production of 2H,2’H-[4,4’-bichromene]-2,2’-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and rearrangement reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2H,2’H-[4,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2H,2’H-[4,4’-bichromene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H,2’H-[4,4’-bichromene]-2,2’-dione is unique due to its dione linkage between two chromene units, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and contributes to its diverse range of applications .

Properties

CAS No.

118545-81-6

Molecular Formula

C18H10O4

Molecular Weight

290.3 g/mol

IUPAC Name

4-(2-oxochromen-4-yl)chromen-2-one

InChI

InChI=1S/C18H10O4/c19-17-9-13(11-5-1-3-7-15(11)21-17)14-10-18(20)22-16-8-4-2-6-12(14)16/h1-10H

InChI Key

GXXIMPKQYVNGAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)C3=CC(=O)OC4=CC=CC=C43

Origin of Product

United States

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